3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile
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Overview
Description
3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile is a complex organic compound that features a benzothiazole ring system fused with a fluorobenzoyl group and a propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile typically involves the condensation of 2-aminobenzenethiol with 2-fluorobenzoyl chloride, followed by cyclization and subsequent nitrile formation. The reaction conditions often include the use of solvents like dioxane and catalysts such as thionyl chloride or phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted benzothiazoles .
Scientific Research Applications
3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to various biological effects, such as anti-cancer or anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure with similar biological activities.
2-Fluorobenzoyl derivatives: Compounds with fluorobenzoyl groups that exhibit comparable chemical reactivity.
Propanenitrile derivatives: Molecules with nitrile groups that share similar synthetic routes and reaction conditions
Uniqueness
3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile is unique due to its combination of a benzothiazole ring, a fluorobenzoyl group, and a propanenitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
The compound 3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile is a derivative of benzothiazole, a class known for its diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is C17H12FNO4S, with a molecular weight of approximately 337.34 g/mol. The structure comprises a benzothiazole ring fused with a fluorobenzoyl group and a propanenitrile moiety, which contributes to its unique reactivity and biological profile.
Biological Activities
Research indicates that benzothiazole derivatives often exhibit significant biological activities, including:
- Antimicrobial Properties : The compound shows potential in inhibiting various microbial strains.
- Anti-inflammatory Effects : Related compounds have demonstrated the ability to inhibit enzymes involved in inflammatory pathways, suggesting similar activity for this compound.
- Analgesic Properties : Studies on analogous compounds indicate efficacy in pain modulation.
Table 1: Biological Activities of Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Benzothiazoleacetic acid | Basic benzothiazole-acetic structure | Antimicrobial |
6-Benzoyl-2-oxo-1,3-benzothiazol | Benzothiazole core with benzoyl group | Anti-inflammatory |
5-Fluoro-benzothiazole | Fluorinated benzothiazole | Antitumor |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and pain pathways.
- Cellular Pathway Modulation : It has the potential to modulate signaling pathways related to apoptosis and cell survival.
Case Studies
Several studies have explored the biological activities of benzothiazole derivatives, providing insights into their therapeutic potential:
- Caspase Inhibition Study : A series of 1,2-benzisothiazol-3-one derivatives were synthesized and evaluated for their ability to inhibit caspase-3 and -7. Some derivatives exhibited low nanomolar potency against caspase-3, indicating strong anti-apoptotic effects .
- Inflammatory Response Modulation : Research on related compounds suggested that they could effectively reduce inflammatory markers in vitro, highlighting their potential use in treating inflammatory diseases .
Pharmacological Applications
Given its structural characteristics and demonstrated biological activities, this compound holds promise for various pharmacological applications:
- Anti-inflammatory Drugs : Due to its potential to inhibit inflammatory pathways.
- Antimicrobial Agents : Its effectiveness against microbial strains could lead to new treatments for infections.
- Analgesics : The capacity to modulate pain pathways suggests utility in pain management therapies.
Properties
CAS No. |
648410-59-7 |
---|---|
Molecular Formula |
C17H11FN2O2S |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
3-[6-(2-fluorobenzoyl)-2-oxo-1,3-benzothiazol-3-yl]propanenitrile |
InChI |
InChI=1S/C17H11FN2O2S/c18-13-5-2-1-4-12(13)16(21)11-6-7-14-15(10-11)23-17(22)20(14)9-3-8-19/h1-2,4-7,10H,3,9H2 |
InChI Key |
KNFJNHYRGBFQPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2)N(C(=O)S3)CCC#N)F |
Origin of Product |
United States |
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